molecular formula C9H17NO B073314 1-tert-Butyl-piperidin-4-one CAS No. 1465-76-5

1-tert-Butyl-piperidin-4-one

Cat. No. B073314
Key on ui cas rn: 1465-76-5
M. Wt: 155.24 g/mol
InChI Key: NKPMJJGLSFUOPK-UHFFFAOYSA-N
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Patent
US06809199B2

Procedure details

To a solution of 137 mL (1.3 moles) of tert-butylamine in 700 mL of toluene was added solution of 70 g (0.260 moles) of 1-ethyl-1-methyl-4-oxopiperidinium iodide and 2.18 g (0.026 moles) of NaHCO3 in 100 mL of water. The mixture was stirred at 78° C. for 6 h. After it had cooled to rt, the layers were separated and the aq layer was washed with three 200 mL portions of ethyl acetate. The combined organic layers were washed with brine, dried (MgSO4), and concentrated to an oil that purified by distillation under reduced pressure. Fractions distilling at 72° C. at 3 mm were collected to afford the title compound as a colorless liquid. 1H NM(CDCl3, 500 MHz): δ 1.15 (s, 9H), 2.45 (t, 4H, J=6.1 Hz), 2.86 (t, 4H, J=6.1H); Mass spectrum (ESI) 156 (M+1).
Quantity
137 mL
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[I-].C([N+]1(C)[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]1)C.C([O-])(O)=O.[Na+]>C1(C)C=CC=CC=1.O>[C:1]([N:5]1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
137 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
70 g
Type
reactant
Smiles
[I-].C(C)[N+]1(CCC(CC1)=O)C
Name
Quantity
2.18 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
700 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 78° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After it had cooled to rt
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the aq layer was washed with three 200 mL portions of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
DISTILLATION
Type
DISTILLATION
Details
that purified by distillation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Fractions distilling at 72° C. at 3 mm
CUSTOM
Type
CUSTOM
Details
were collected

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)(C)N1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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